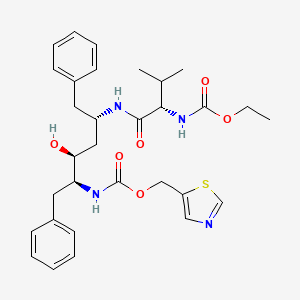
Ritonavir Ethyl Carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ritonavir Ethyl Carbamate is a compound that combines the properties of Ritonavir, a well-known HIV protease inhibitor, with the ethyl carbamate group. Ritonavir is primarily used in the treatment of HIV/AIDS as it inhibits the protease enzyme, preventing the virus from maturing and replicating. The addition of the ethyl carbamate group can potentially modify the pharmacokinetic and pharmacodynamic properties of Ritonavir, making it a subject of interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir Ethyl Carbamate involves several steps, starting with the preparation of Ritonavir. Ritonavir can be synthesized through a series of reactions involving the coupling of a protected amino acid with a thiazole derivative, followed by deprotection and further functionalization . The ethyl carbamate group can be introduced through a reaction with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Ritonavir Ethyl Carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl chloroformate, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of Ritonavir, while reduction could produce reduced forms of the compound .
科学的研究の応用
Ritonavir Ethyl Carbamate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of carbamate groups on drug properties.
Biology: Investigated for its potential to inhibit protease enzymes in various biological systems.
Medicine: Explored for its potential use in combination therapies for HIV/AIDS and other viral infections.
作用機序
The mechanism of action of Ritonavir Ethyl Carbamate involves the inhibition of the HIV protease enzyme. The carbamate group may enhance the binding affinity of the compound to the enzyme, thereby increasing its inhibitory potency. The molecular targets include the active site of the protease enzyme, and the pathways involved are related to the viral replication cycle .
類似化合物との比較
Similar Compounds
Ritonavir: The parent compound, primarily used as an HIV protease inhibitor.
Atazanavir: Another HIV protease inhibitor with a different chemical structure.
Darunavir: A protease inhibitor with a higher barrier to resistance compared to Ritonavir.
Uniqueness
Ritonavir Ethyl Carbamate is unique due to the presence of the ethyl carbamate group, which can potentially enhance its pharmacokinetic and pharmacodynamic properties. This modification may result in improved stability, bioavailability, and efficacy compared to Ritonavir alone .
特性
分子式 |
C31H40N4O6S |
|---|---|
分子量 |
596.7 g/mol |
IUPAC名 |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C31H40N4O6S/c1-4-40-31(39)35-28(21(2)3)29(37)33-24(15-22-11-7-5-8-12-22)17-27(36)26(16-23-13-9-6-10-14-23)34-30(38)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,36H,4,15-17,19H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t24-,26-,27-,28-/m0/s1 |
InChIキー |
BBYNCTNKPIDZPY-VNNZRSTGSA-N |
異性体SMILES |
CCOC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
正規SMILES |
CCOC(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


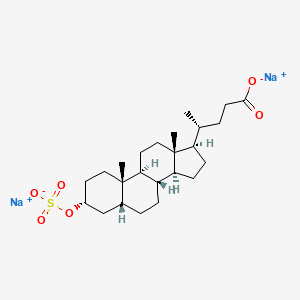
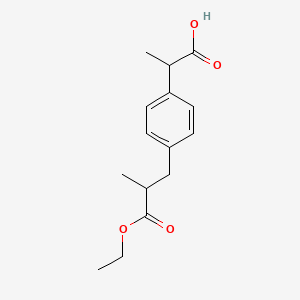
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)

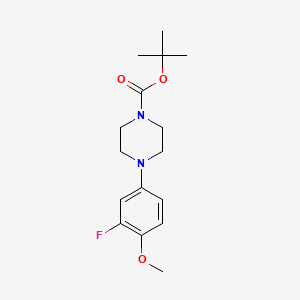
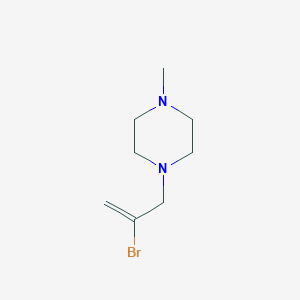
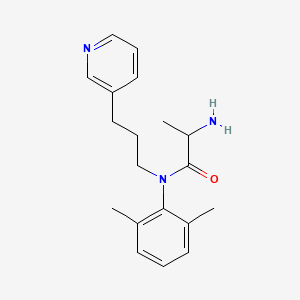

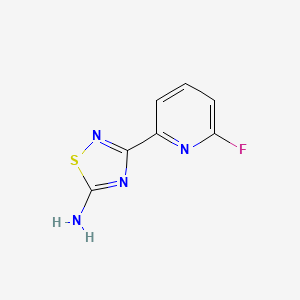
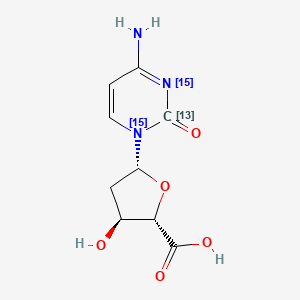

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)


